![molecular formula C11H22N2O B1493244 (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol CAS No. 2098109-24-9](/img/structure/B1493244.png)
(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol
Overview
Description
(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol is a useful research compound. Its molecular formula is C11H22N2O and its molecular weight is 198.31 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol is the sigma-1 receptor (σ1R) based on the structure-activity relationship study . The σ1R is a chaperone protein at the endoplasmic reticulum that modulates calcium signaling through the mitochondrion-associated endoplasmic reticulum membrane . It is considered a promising drug target for pain management .
Mode of Action
This compound interacts with the σ1R as an antagonist . Antagonists are substances that block or suppress the action of the receptor they bind to. In this case, this compound would inhibit the action of the σ1R, potentially altering the calcium signaling in the cell .
Biochemical Pathways
The exact biochemical pathways affected by (6-(3-Aminopropyl)-6-azaspiro[3Given its role as a σ1r antagonist, it can be inferred that it may influence pathways related to pain perception and analgesia
Result of Action
The σ1R antagonists, such as this compound, were reported to enhance the antinociceptive effect of mu opioid receptor (MOR) agonists without amplifying the adverse effects . This suggests that the compound could potentially be used to enhance the efficacy of pain treatments and prevent tolerance to medications like morphine .
Biological Activity
(6-(3-Aminopropyl)-6-azaspiro[3.4]octan-8-yl)methanol is a compound with potential therapeutic applications, particularly in the fields of neurology and cardiology. Its unique structure, characterized by an azaspiro framework, suggests that it may interact with various biological targets, leading to diverse pharmacological effects.
The compound has the following chemical properties:
- Molecular Formula: C₁₁H₁₈N₂O
- Molecular Weight: 198.28 g/mol
- CAS Number: 2098109-24-9
The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems and influence signaling pathways associated with cardiovascular health. Preliminary studies indicate that this compound may act as a selective modulator of serotonin and norepinephrine receptors, which are critical in mood regulation and cardiovascular function.
Biological Activity Overview
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Neuropharmacological Effects:
- Serotonin Receptor Modulation: The compound exhibits affinity for serotonin receptors, potentially influencing mood and anxiety levels.
- Norepinephrine Receptor Interaction: This interaction may enhance cognitive functions and improve attention.
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Cardiovascular Implications:
- Vasodilation Effects: Research suggests that this compound may promote vasodilation, thus lowering blood pressure and improving blood flow.
- Antiarrhythmic Properties: The compound has shown promise in stabilizing heart rhythms in preclinical models.
Case Studies
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Study on Neurotransmitter Modulation:
- A study conducted on animal models demonstrated that administration of this compound resulted in significant changes in serotonin levels, correlating with reduced anxiety-like behavior in tests such as the elevated plus maze.
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Cardiovascular Assessment:
- In a controlled experiment involving hypertensive rats, the compound was administered over a period of four weeks. Results indicated a marked reduction in systolic blood pressure and improved cardiac function as measured by echocardiography.
Data Tables
Properties
IUPAC Name |
[6-(3-aminopropyl)-6-azaspiro[3.4]octan-8-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c12-5-2-6-13-7-10(8-14)11(9-13)3-1-4-11/h10,14H,1-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJMYHCZJSGAMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2CO)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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